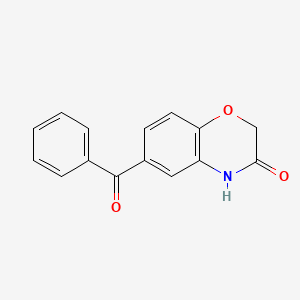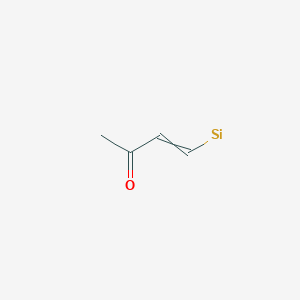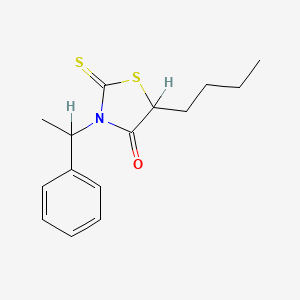
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties. It is a derivative of cyanoacrylate, which is widely used in adhesives due to its rapid polymerization in the presence of moisture. The bicyclo(2.2.1)hept-5-en-2-yl group adds rigidity and stability to the molecule, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with a bicyclo(2.2.1)hept-5-en-2-yl derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide and a solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of high-purity starting materials and controlled reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical properties.
Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and adhesive properties.
Industry: Utilized in the production of high-performance adhesives and sealants for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate involves the rapid polymerization of the cyanoacrylate group in the presence of moisture. The polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer chain. The bicyclo(2.2.1)hept-5-en-2-yl group provides rigidity and stability to the polymer, enhancing its mechanical properties.
Comparación Con Compuestos Similares
Ethyl 3-(bicyclo(2.2.1)hept-5-en-2-yl)-2-cyanoacrylate can be compared with other cyanoacrylate derivatives, such as:
Methyl cyanoacrylate: Known for its rapid bonding and strong adhesive properties but lacks the rigidity provided by the bicyclo(2.2.1)hept-5-en-2-yl group.
Butyl cyanoacrylate: Offers flexibility and is used in medical adhesives, but does not provide the same level of mechanical strength.
Octyl cyanoacrylate: Provides a balance between flexibility and strength, commonly used in medical and industrial applications.
The uniqueness of this compound lies in its combination of rapid polymerization, strong adhesive properties, and enhanced mechanical strength due to the bicyclo(2.2.1)hept-5-en-2-yl group.
Propiedades
Número CAS |
22629-06-7 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
ethyl 3-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(8-14)7-11-6-9-3-4-10(11)5-9/h3-4,7,9-11H,2,5-6H2,1H3 |
Clave InChI |
QDKKMCUNXYYFMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1CC2CC1C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


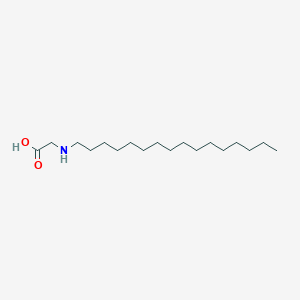
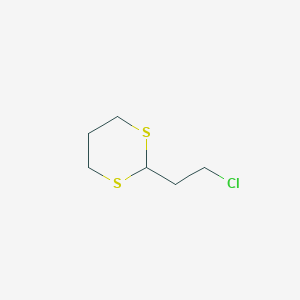
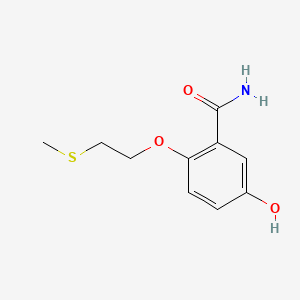
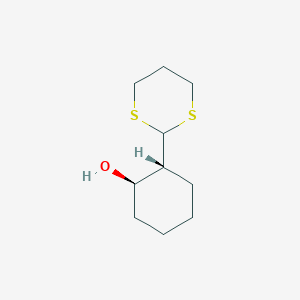
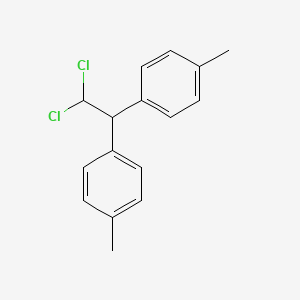
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
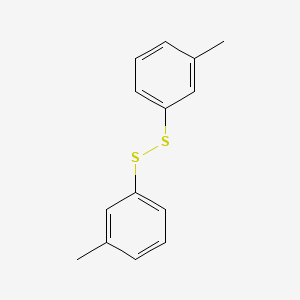
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
